molecular formula C11H8BrNO2S B14863880 2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid

2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid

Cat. No.: B14863880
M. Wt: 298.16 g/mol
InChI Key: ZXLOWPNPXGIUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring substituted with a bromomethyl-phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 4-methylbenzyl alcohol to produce 4-bromomethylbenzyl alcohol. This intermediate is then reacted with thiazole-5-carboxylic acid under specific conditions to yield the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, yield, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromomethyl-phenyl)propionic acid
  • 4-(Bromomethyl)phenylacetic acid
  • 2-(4-Bromophenyl)propionic acid

Uniqueness

2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of both the thiazole ring and the bromomethyl-phenyl group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above. The thiazole ring, in particular, provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility in various applications .

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H8BrNO2S/c12-5-7-1-3-8(4-2-7)10-13-6-9(16-10)11(14)15/h1-4,6H,5H2,(H,14,15)

InChI Key

ZXLOWPNPXGIUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NC=C(S2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.